molecular formula C16H12FNO4S2 B11263788 Methyl 3-[(3-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Methyl 3-[(3-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B11263788
M. Wt: 365.4 g/mol
InChI Key: RLBUNLSHDQKONZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(3-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a synthetic organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core, a fluorophenyl group, and a sulfamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to monitor the reaction progress and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Methyl 3-[(3-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-[(3-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(3-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C16H12FNO4S2

Molecular Weight

365.4 g/mol

IUPAC Name

methyl 3-[(3-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C16H12FNO4S2/c1-22-16(19)14-15(12-7-2-3-8-13(12)23-14)24(20,21)18-11-6-4-5-10(17)9-11/h2-9,18H,1H3

InChI Key

RLBUNLSHDQKONZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC(=CC=C3)F

Origin of Product

United States

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